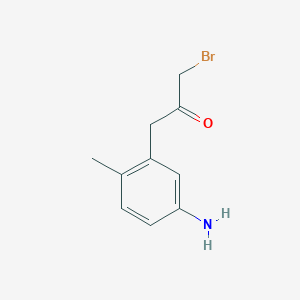![molecular formula C30H24N2 B14042915 N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes biphenyl and diphenyl groups attached to a benzenediamine core. It is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine typically involves the Buchwald-Hartwig coupling reaction. This reaction is carried out by reacting di([1,1’-biphenyl]-4-yl)amine with 3,5-dichloro-N,N-diphenylaniline in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being conducted under an inert atmosphere at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and catalysts may also be adjusted to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (using palladium on carbon) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces primary amines.
Scientific Research Applications
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound is employed in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studying various biochemical processes due to its unique structural features.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmaceutical intermediate and its interactions with biological targets.
Mechanism of Action
The mechanism by which N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. For instance, in organic electronics, it facilitates charge transport by creating pathways for hole conduction .
Comparison with Similar Compounds
Similar Compounds
N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine: Another hole-transporting material with similar applications in OLEDs.
Biphenyl derivatives: Compounds like 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, which are used as inhibitors in medicinal chemistry.
Uniqueness
N3-[1,1’-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine stands out due to its specific structural arrangement, which imparts unique electronic properties. This makes it particularly valuable in applications requiring efficient charge transport and stability under various conditions.
Properties
Molecular Formula |
C30H24N2 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-N,3-N-diphenyl-1-N-(4-phenylphenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C30H24N2/c1-4-11-24(12-5-1)25-19-21-26(22-20-25)31-27-13-10-18-30(23-27)32(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,31H |
InChI Key |
CRAKIPJUCBZTDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC(=CC=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


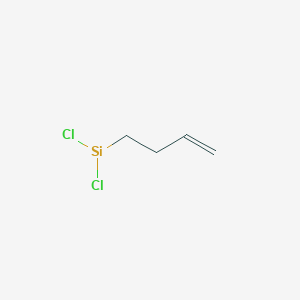
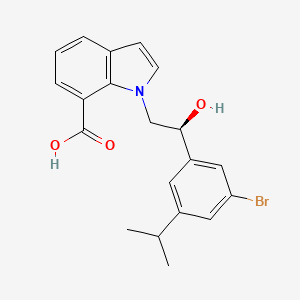

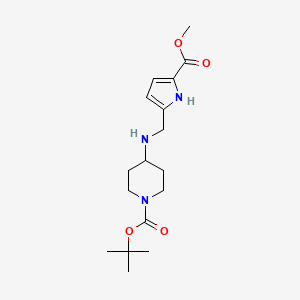


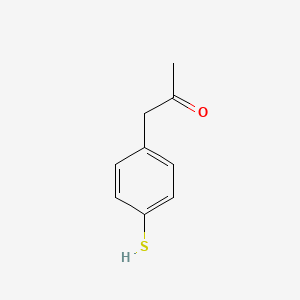
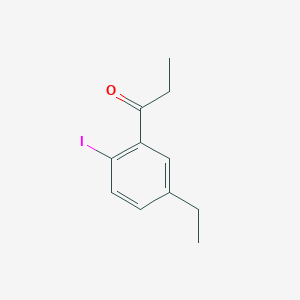


![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
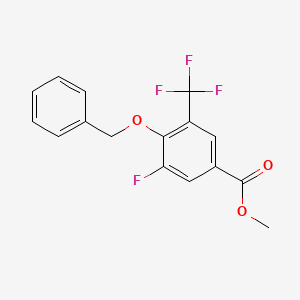
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)
